molecular formula C18H14N2O2S B6478120 2-benzamido-5-phenylthiophene-3-carboxamide CAS No. 113260-45-0

2-benzamido-5-phenylthiophene-3-carboxamide

Cat. No. B6478120
CAS RN: 113260-45-0
M. Wt: 322.4 g/mol
InChI Key: KCZRFLUSSWJMMU-UHFFFAOYSA-N
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Description

2-Benzamido-5-phenylthiophene-3-carboxamide (2-BPCA) is a heteroaromatic compound that has been widely studied for its potential applications in the field of scientific research. This compound has been found to have a wide variety of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various compounds on the body.

Scientific Research Applications

Antiviral Research

A study by Pan et al. (2015) explored the synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as potential inhibitors of human enterovirus 71 (EV71). These compounds showed promising antiviral activities, particularly in low micromolar ranges against EV71 in RD cell lines.

Antimicrobial Activity

Talupur et al. (2021) conducted a study on the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides and their antimicrobial evaluation. This research indicated potential applications in developing new antimicrobial agents (Talupur et al., 2021).

Chemical Synthesis and Analysis

Chiriapkin et al. (2021) focused on the targeted synthesis and analysis of biologically active azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This study provided valuable insights into the optimization of synthesis methods and the identification of structure-activity relationships, which are crucial for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).

Crystal Structure Analysis

Freeman et al. (1995) described the crystal structure of 3-benzyl-5-phenyl-2-p-tolylthiophene. This research contributes to the understanding of the structural properties of thiophene derivatives, which is essential for developing novel compounds with specific characteristics (Freeman et al., 1995).

Poly(ADP-ribose)polymerase (PARP) Inhibitors

Shinkwin et al. (1999) conducted a study on the synthesis of thiophenecarboxamides as potential inhibitors of poly(ADP-ribose)polymerase (PARP). These compounds could inhibit DNA repair and thus enhance the effectiveness of radiotherapy and chemotherapy in cancer treatment (Shinkwin et al., 1999).

Mechanism of Action

The mechanism of action for “2-benzamido-5-phenylthiophene-3-carboxamide” is not known. It’s important to note that the mechanism of action for a compound can vary greatly depending on its intended use and the system in which it’s being used .

Safety and Hazards

The safety and hazards associated with “2-benzamido-5-phenylthiophene-3-carboxamide” are not known. It’s crucial to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-benzamido-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-16(21)14-11-15(12-7-3-1-4-8-12)23-18(14)20-17(22)13-9-5-2-6-10-13/h1-11H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZRFLUSSWJMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzamido-5-phenylthiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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